molecular formula C17H15NO3S B11496271 7-[3-methoxy-4-(prop-2-yn-1-yloxy)phenyl]-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one

7-[3-methoxy-4-(prop-2-yn-1-yloxy)phenyl]-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one

Cat. No.: B11496271
M. Wt: 313.4 g/mol
InChI Key: HWGODMFQAQRUQK-UHFFFAOYSA-N
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Description

7-[3-METHOXY-4-(PROP-2-YN-1-YLOXY)PHENYL]-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE is a complex organic compound that belongs to the class of thienopyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a thienopyridine core and a methoxy-propynyl-phenyl group, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[3-METHOXY-4-(PROP-2-YN-1-YLOXY)PHENYL]-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE typically involves multiple steps. One common method includes the following steps:

    Formation of the Thienopyridine Core: This can be achieved through a cyclization reaction involving a suitable precursor such as a 2-aminothiophene derivative and a β-ketoester.

    Introduction of the Methoxy Group: This step involves the methoxylation of the aromatic ring, which can be done using methanol and a strong acid catalyst.

    Attachment of the Prop-2-yn-1-yloxy Group: This step involves the alkylation of the aromatic ring with propargyl bromide in the presence of a base such as potassium carbonate.

    Final Assembly: The final step involves coupling the methoxy-propynyl-phenyl group with the thienopyridine core under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-[3-METHOXY-4-(PROP-2-YN-1-YLOXY)PHENYL]-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

7-[3-METHOXY-4-(PROP-2-YN-1-YLOXY)PHENYL]-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

    Biological Research: It is used in studies related to enzyme inhibition, receptor binding, and signal transduction pathways.

    Industrial Applications: The compound is explored for its use in the synthesis of advanced materials and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of 7-[3-METHOXY-4-(PROP-2-YN-1-YLOXY)PHENYL]-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access. It may also interact with receptors to modulate signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thienopyridine Derivatives: Compounds with similar thienopyridine cores but different substituents.

    Methoxy-Phenyl Compounds: Compounds with methoxy groups attached to phenyl rings.

    Propynyl-Phenyl Compounds: Compounds with propynyl groups attached to phenyl rings.

Uniqueness

The uniqueness of 7-[3-METHOXY-4-(PROP-2-YN-1-YLOXY)PHENYL]-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE lies in its specific combination of functional groups and its potential for diverse biological activities. The presence of the methoxy-propynyl-phenyl group attached to the thienopyridine core provides a unique structural framework that can be exploited for various scientific and industrial applications.

Properties

Molecular Formula

C17H15NO3S

Molecular Weight

313.4 g/mol

IUPAC Name

7-(3-methoxy-4-prop-2-ynoxyphenyl)-6,7-dihydro-4H-thieno[3,2-b]pyridin-5-one

InChI

InChI=1S/C17H15NO3S/c1-3-7-21-14-5-4-11(9-15(14)20-2)12-10-16(19)18-13-6-8-22-17(12)13/h1,4-6,8-9,12H,7,10H2,2H3,(H,18,19)

InChI Key

HWGODMFQAQRUQK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2CC(=O)NC3=C2SC=C3)OCC#C

Origin of Product

United States

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